Although a specific synthesis protocol for 5-bromo-2-methoxy-N-4-pyridinylbenzamide is not detailed in the provided abstracts, similar benzamide derivatives are frequently synthesized using reactions between substituted benzoic acids or benzoyl chlorides and the corresponding amines. [, , , ] For instance, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (6) was synthesized from the corresponding benzoic acid. []
Several diorganotin(IV) complexes with 5-bromo-2-hydroxybenzaldehyde-N(4)-ethylthiosemicarbazone (a related compound) showed promising antibacterial activity against Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli, and Salmonella typhi. [] These findings suggest that incorporating specific structural moieties like thiosemicarbazone to benzamide derivatives may yield potential antibacterial agents.
One study reported the isolation of a new phenol and (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide from Calotropis gigantea white. [] These compounds exhibited anti-inflammatory activity by reducing edema in the hind paw of test subjects. This finding suggests that similar compounds, including potentially 5-bromo-2-methoxy-N-4-pyridinylbenzamide, might possess anti-inflammatory properties.
Research on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including ovarian, colon, and pancreatic cancer. [] This suggests that modifying the substituents on the benzamide core could yield compounds with tailored activity against specific cancer types.
Studies on MK-0767, a PPAR α/γ agonist containing a thiazolidinedione ring, revealed its metabolism by cytochrome P450 enzymes, methyltransferases, flavin monooxygenases, and esterases. [, ] While 5-bromo-2-methoxy-N-4-pyridinylbenzamide doesn't contain the thiazolidinedione moiety, the extensive metabolic pathways involved highlight the potential complexity of similar compounds' pharmacokinetic profiles.
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide displayed high affinity for dopamine D2 receptors and potent antidopaminergic activity, suggesting its potential as an atypical antipsychotic. [] The research emphasized the importance of specific structural features, such as the o-methoxy group, for receptor interaction and activity.
While not directly related to 5-bromo-2-methoxy-N-4-pyridinylbenzamide, studies on vaporized 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) demonstrated rapid and potent antidepressant effects in patients with treatment-resistant depression. [, ]
Research on macitentan, an orally active, potent dual endothelin receptor antagonist, demonstrated its efficacy in treating pulmonary arterial hypertension. [] Although structurally different from the target compound, it highlights the potential of exploring similar scaffolds for developing novel endothelin receptor antagonists.
N-(4-bromo-2-(1H-tetrazol-5-yl)-phenyl)-N′-(3′-trifluoromethylphenyl)urea (NS3623), a hERG channel opener, showed potential in shortening action potential durations in guinea pig papillary muscle. [] Although not directly comparable to 5-bromo-2-methoxy-N-4-pyridinylbenzamide, it highlights the research interest in modulating hERG channel activity for potential antiarrhythmic effects.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2